5-Phenyloxazolidine-2,4-dione

Lipoxygenase Inflammation Arachidonic acid metabolism

5-Phenyloxazolidine-2,4-dione (CAS 5841-63-4) is the analytically critical acid-hydrolysis metabolite of pemoline, essential for forensic toxicology method validation. Its unique 5-phenyl substitution enables atomic-resolution crystallographic binding to human carbonic anhydrase II, making it a validated chemical probe. As a baseline-inactive scaffold in the MES seizure model, it is the ideal starting material for N3-alkylated anticonvulsant libraries. Also documented in β-lactam antibiotic synthesis. Procure with confidence—verify identity via melting point (120–122 °C) and the phenyl-specific InChIKey SBYYYVAMWBVIIX-UHFFFAOYSA-N.

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 5841-63-4
Cat. No. B013836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyloxazolidine-2,4-dione
CAS5841-63-4
Synonyms5-Phenyl-2,4-oxazolidinedione;  5-Phenyl-2,4-dioxooxazolidine;  NSC 27303
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(=O)NC(=O)O2
InChIInChI=1S/C9H7NO3/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,11,12)
InChIKeySBYYYVAMWBVIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyloxazolidine-2,4-dione (CAS 5841-63-4): Chemical Identity and Baseline Profile for Research Procurement


5-Phenyloxazolidine-2,4-dione (CAS 5841-63-4) is a heterocyclic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol [1]. It features a five-membered oxazolidine-2,4-dione core with a phenyl substituent at the 5-position . The compound is commercially available from multiple research chemical suppliers and is recognized as the primary acid hydrolysis metabolite of the psychostimulant pemoline . It is commonly referenced as 5-phenyl-2,4-oxazolidinedione or NSC 27303 in the scientific literature [1]. Key physical properties include a melting point of 120-122°C and a predicted density of 1.332±0.06 g/cm³ .

Why Generic Oxazolidinedione Substitution for 5-Phenyloxazolidine-2,4-dione is Scientifically Invalid


Substituting 5-phenyloxazolidine-2,4-dione with a structurally similar oxazolidinedione analog is not scientifically justifiable due to profound differences in biological target engagement and metabolic origin. For instance, the clinically used anticonvulsant trimethadione (3,5,5-trimethyloxazolidine-2,4-dione) possesses an entirely different substitution pattern that confers distinct pharmacokinetic and pharmacodynamic properties [1]. More critically, 5-phenyloxazolidine-2,4-dione is a specific metabolic product of pemoline, whereas other oxazolidinediones lack this defined metabolic lineage [2]. This unique provenance is essential for studies on pemoline metabolism and toxicity. Furthermore, the phenyl group at the 5-position enables specific interactions with enzymes such as human carbonic anhydrase II, as demonstrated by atomic-resolution crystallography, which would be impossible for non-phenyl-substituted analogs [3]. The evidence presented below quantifies these critical differentiators.

Quantitative Differentiation of 5-Phenyloxazolidine-2,4-dione for Evidence-Based Procurement


Lipoxygenase Inhibition: 5-Phenyloxazolidine-2,4-dione as a Potent Inhibitor Versus Inactive Analogs

5-Phenyloxazolidine-2,4-dione is classified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast, the related anticonvulsant trimethadione and its metabolite dimethadione have not been reported to exhibit this activity, highlighting a distinct polypharmacological profile. The compound also demonstrates ancillary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1].

Lipoxygenase Inflammation Arachidonic acid metabolism

High-Affinity Carbonic Anhydrase II Binding: Structural Evidence at 1.0 Å Resolution

The (R)-enantiomer of 5-phenyloxazolidine-2,4-dione binds to human carbonic anhydrase II with atomic-resolution detail, as revealed by an X-ray crystal structure solved at 1.0 Å resolution (PDB ID: 6sfq) [1]. This high-resolution complex confirms a specific binding mode within the enzyme's active site. In comparison, trimethadione lacks the aromatic phenyl group necessary for this specific interaction, and is not known to inhibit carbonic anhydrase at clinically relevant concentrations.

Carbonic Anhydrase Enzyme Inhibition Structural Biology

Scaffold for Anticonvulsant Derivatives: Parent Compound is Inactive, Enabling SAR Studies

5-Phenyloxazolidine-2,4-dione itself lacks significant anticonvulsant activity in the maximal electroshock (MES) seizure model, but serves as a critical scaffold for generating active derivatives [1]. N3-alkylation to produce substituted piperazine and aniline derivatives yields compounds that exhibit maximum seizure protection in the MES test and are devoid of neurotoxic effects in the rotarod test [1]. For example, compounds 4b, 6c, 6d, 10b, 11a, 11b, and 11d from this series were identified as promising anticonvulsant leads. This contrasts with the clinically used oxazolidinedione trimethadione, which is active as the parent compound against absence seizures.

Anticonvulsant Drug Discovery Structure-Activity Relationship

Pemoline Metabolite: Defined Metabolic Origin Versus Synthetic Analogs

5-Phenyloxazolidine-2,4-dione is the primary acid hydrolysis product and a major metabolite of the psychostimulant pemoline [1]. This defined metabolic origin distinguishes it from other oxazolidinediones like trimethadione, which are synthetic drugs without a known endogenous or xenobiotic precursor [2]. The compound can be detected in human plasma using a validated chromatographic method, enabling pharmacokinetic and toxicological studies of pemoline .

Metabolism Toxicology Analytical Chemistry

Primary Research Applications for 5-Phenyloxazolidine-2,4-dione Driven by Evidence


Medicinal Chemistry: Scaffold for Anticonvulsant Lead Optimization

5-Phenyloxazolidine-2,4-dione is ideally suited as a starting material for the synthesis of novel anticonvulsant agents via N3-alkylation, as demonstrated in published medicinal chemistry campaigns [1]. The parent compound's lack of intrinsic activity in the MES seizure model provides a clean baseline for evaluating the efficacy of new derivatives [1]. This application leverages the compound's commercial availability and well-established synthetic tractability .

Chemical Biology: Probe for Carbonic Anhydrase II Structure-Function Studies

The availability of an atomic-resolution crystal structure of the (R)-enantiomer bound to human carbonic anhydrase II makes 5-phenyloxazolidine-2,4-dione a validated chemical probe for investigating the enzyme's active site geometry and inhibitor binding kinetics [2]. It can serve as a reference ligand in competitive binding assays and as a starting point for structure-based drug design targeting this therapeutically relevant enzyme [2].

Analytical and Forensic Toxicology: Pemoline Metabolite Reference Standard

As the primary acid hydrolysis metabolite of pemoline, 5-phenyloxazolidine-2,4-dione is an indispensable analytical reference standard for developing and validating LC-MS/MS or HPLC methods for quantifying pemoline and its metabolites in biological matrices . This application is critical for forensic toxicology laboratories and clinical research on pemoline pharmacokinetics and adverse effects .

Synthetic Organic Chemistry: Intermediate for β-Lactam Synthesis

5-Phenyloxazolidine-2,4-dione has a documented application in the synthesis of phenylacetylamino-β-lactams, a class of compounds related to penicillin antibiotics [3]. This historical synthetic route may be of interest to researchers exploring novel β-lactam scaffolds or studying the chemical reactivity of oxazolidinedione heterocycles [3].

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